
Ethyl 1-(6-chloropyridazin-3-yl)-4-methyl-1H-pyrrole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(6-chloropyridazin-3-yl)-4-methyl-1H-pyrrole-3-carboxylate is a chemical compound that belongs to the class of pyridazine derivatives
Métodos De Preparación
The synthesis of Ethyl 1-(6-chloropyridazin-3-yl)-4-methyl-1H-pyrrole-3-carboxylate typically involves the reaction of 6-chloropyridazine with ethyl 4-methyl-1H-pyrrole-3-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is then purified using standard techniques like recrystallization or chromatography.
Análisis De Reacciones Químicas
Ethyl 1-(6-chloropyridazin-3-yl)-4-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Aplicaciones Científicas De Investigación
Ethyl 1-(6-chloropyridazin-3-yl)-4-methyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms, particularly those involving pyridazine derivatives.
Mecanismo De Acción
The mechanism of action of Ethyl 1-(6-chloropyridazin-3-yl)-4-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Ethyl 1-(6-chloropyridazin-3-yl)-4-methyl-1H-pyrrole-3-carboxylate can be compared with other pyridazine derivatives, such as:
Ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate: This compound has a similar pyridazine core but differs in the substituent groups, leading to different chemical properties and applications.
1-(6-Chloropyridazin-3-yl)-3-H/alkyl-4-phenyl-1H-pyrazol-5-amines: These compounds also contain the 6-chloropyridazine moiety but are used primarily for their cytotoxic properties against cancer cell lines.
This compound stands out due to its unique combination of the pyridazine and pyrrole rings, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H12ClN3O2 |
|---|---|
Peso molecular |
265.69 g/mol |
Nombre IUPAC |
ethyl 1-(6-chloropyridazin-3-yl)-4-methylpyrrole-3-carboxylate |
InChI |
InChI=1S/C12H12ClN3O2/c1-3-18-12(17)9-7-16(6-8(9)2)11-5-4-10(13)14-15-11/h4-7H,3H2,1-2H3 |
Clave InChI |
AANMIWZRGZXJOT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN(C=C1C)C2=NN=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-([1,1'-Biphenyl]-4-yl)-5-(methylsulfonyl)-1,2,3-thiadiazole](/img/structure/B11803487.png)

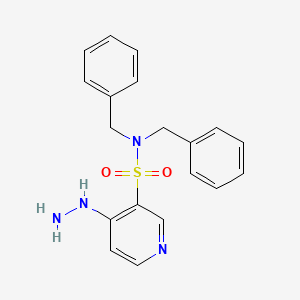


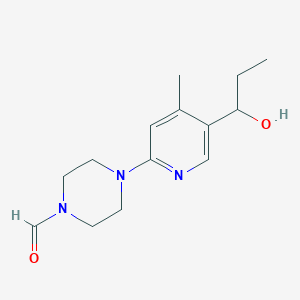
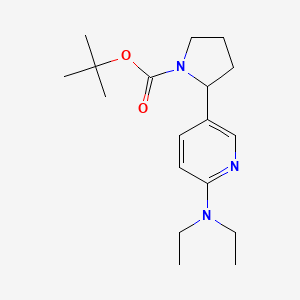
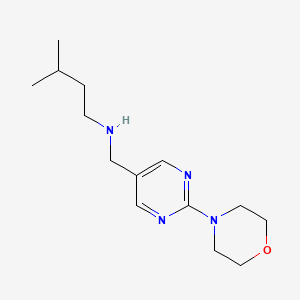

![N-Benzyl-5-methylbenzo[d]isoxazol-3-amine](/img/structure/B11803532.png)
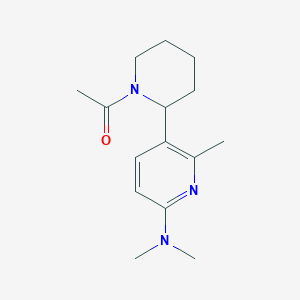
![1-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N,N-dimethylmethanamine](/img/structure/B11803547.png)

